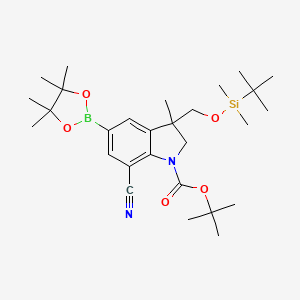

tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate

Description

This compound is a multifunctional indoline derivative featuring:

- A tert-butyl carbamate group at position 1, which enhances steric protection and stability during synthetic manipulations.

- A 3-methyl group and a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at position 3, which improve solubility and steric control during reactions.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) at position 5, a critical functional group for Suzuki-Miyaura cross-coupling reactions .

The compound’s design aligns with strategies in medicinal and materials chemistry, where boronic esters enable efficient C–C bond formation. Its structural complexity suggests applications in synthesizing bioactive molecules or functional materials.

Properties

Molecular Formula |

C28H45BN2O5Si |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

tert-butyl 3-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-cyano-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indole-1-carboxylate |

InChI |

InChI=1S/C28H45BN2O5Si/c1-24(2,3)34-23(32)31-17-28(11,18-33-37(12,13)25(4,5)6)21-15-20(14-19(16-30)22(21)31)29-35-26(7,8)27(9,10)36-29/h14-15H,17-18H2,1-13H3 |

InChI Key |

KBHZCNWGDKCDBM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)C(CN3C(=O)OC(C)(C)C)(C)CO[Si](C)(C)C(C)(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the Vilsmeier formylation of 4-bromo-1H-indole to introduce a formyl group at the 3-position. This intermediate is then converted to an N-Boc derivative, followed by reduction with sodium borohydride to obtain the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound may leverage flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Antiviral Activity :

- Recent studies have indicated that indole derivatives can act as inhibitors of viral integrases, particularly in the context of HIV treatment. The structural modifications similar to those found in tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate may enhance antiviral potency. For instance, derivatives of indole-2-carboxylic acid have been shown to effectively inhibit the strand transfer activity of HIV integrase with IC50 values as low as 0.13 μM .

-

Cancer Research :

- Compounds with similar indoline structures have been investigated for their anti-cancer properties. The ability of these compounds to interact with specific cellular pathways suggests potential applications in targeted cancer therapies.

Applications in Materials Science

-

Synthesis of Functional Materials :

- The incorporation of boron-containing groups like tetramethyl-1,3,2-dioxaborolane can facilitate the development of new materials with unique electronic properties. These materials may find applications in organic electronics and photonic devices.

-

Polymer Chemistry :

- The compound’s functional groups can be utilized in polymer synthesis to create advanced materials with tailored properties for specific applications such as drug delivery systems or biodegradable plastics.

Case Study 1: Antiviral Compound Development

A series of indole derivatives based on the structural framework of this compound were synthesized and evaluated for their ability to inhibit HIV integrase. The study revealed that structural modifications significantly impacted their inhibitory activity against integrase enzymes .

Case Study 2: Material Synthesis for Electronics

Research focused on the synthesis of polymers incorporating boron-containing compounds demonstrated enhanced electrical conductivity and stability under operational conditions. These findings suggest that compounds like this compound could serve as precursors for developing next-generation electronic materials .

Data Tables

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Boronic Ester-Containing Compounds

Key Observations :

- The 7-cyano group and TBS-protected hydroxymethyl substituent are unique to the target compound, offering distinct steric and electronic effects compared to methoxy () or carboxylate () groups.

Key Observations :

- High-yield syntheses (e.g., 82% for 7e in ) often involve straightforward boronation or cycloaddition steps. The target compound’s complexity may reduce yield due to multiple protecting groups (TBS, cyano).

- Suzuki-Miyaura cross-coupling is a common strategy for introducing boronic esters (e.g., , .1% yield) .

Reactivity in Cross-Coupling Reactions

The pinacol boronic ester group in the target compound enables participation in Suzuki-Miyaura reactions, similar to analogs in –10. However, steric hindrance from the TBS-OCH2 and 3-methyl groups may slow transmetallation compared to less hindered derivatives like 7e (). The 7-cyano group could further modulate electronic effects, enhancing reactivity with electron-deficient aryl halides.

Biological Activity

The compound tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is a complex organic molecule with potential biological activity. This article explores its biological properties, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several functional groups that may influence its biological activity:

- Indoline Core : A bicyclic structure that is known for various pharmacological properties.

- Carboxylate Group : Potentially involved in binding interactions with biological targets.

- Cyano Group : May enhance electron-withdrawing capacity, affecting reactivity and interaction with biomolecules.

- Silyl Ether : Provides stability and may influence solubility and permeability.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives. For instance, indole-2-carboxylic acid derivatives have shown significant inhibitory effects against HIV-1 integrase. These compounds exhibited IC50 values ranging from 12.41 to 47.44 μM against integrase strand transfer activity . The structural modifications of the indole core have been linked to enhanced antiviral activity, suggesting that similar modifications in the target compound could yield promising results.

Antitumor Activity

Indole derivatives are also being investigated for their antitumor properties. For example, compounds with indole scaffolds have demonstrated selective inhibition against anaplastic lymphoma kinase (ALK). In vitro studies showed IC50 values as low as 21.3 nM for certain derivatives . The mechanism involves the inhibition of key signaling pathways in cancer cells, indicating that the target compound may possess similar antitumor efficacy.

The mechanisms by which indole derivatives exert their biological effects often involve:

- Enzyme Inhibition : Compounds targeting specific enzymes (e.g., integrases and kinases) play a crucial role in viral replication and cancer cell proliferation.

- Binding Interactions : The ability to form stable complexes with target proteins enhances the efficacy of these compounds.

Study on Indole Derivatives

A study focused on various indole carboxylic acid derivatives demonstrated that structural modifications significantly impacted their biological activities. For example, introducing halogenated groups at specific positions on the indole ring improved integrase inhibition by several folds . This suggests a structure–activity relationship (SAR) that can guide future modifications of the target compound.

Antifouling Properties

Research has also explored the antifouling capabilities of indole derivatives. A study found that certain 1H-indole-1-carboxylic acid aryl esters exhibited potent antifouling activity against marine organisms, indicating a broader range of applications for related compounds . This highlights the versatility of indole-based structures in various biological contexts.

Data Tables

The following tables summarize key findings related to the biological activity of indole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.